molecular formula C7H14OS B1294360 S-Methyl hexanethioate CAS No. 2432-77-1

S-Methyl hexanethioate

Cat. No.: B1294360
CAS No.: 2432-77-1
M. Wt: 146.25 g/mol
InChI Key: AKGAHYLJHAOPKQ-UHFFFAOYSA-N
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Description

S-Methyl hexanethioate, also known as hexanethioic acid, S-methyl ester, is an organic compound with the molecular formula C₇H₁₄OS. It is a thioester, characterized by the presence of a sulfur atom bonded to a carbonyl group. This compound is known for its distinctive fruity odor and is used in various applications, including flavoring and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Methyl hexanethioate can be synthesized through the esterification of hexanethioic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of hexanethioic acid and methanol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. The final product is purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: S-Methyl hexanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-Methyl hexanethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-Methyl hexanethioate involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule by binding to specific receptors or enzymes. The sulfur atom in the thioester group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: S-Methyl hexanethioate is unique due to its specific combination of a sulfur atom and a carbonyl group, which imparts distinct chemical properties and reactivity. Its fruity odor and applications in the flavor and fragrance industry further distinguish it from other similar compounds .

Properties

IUPAC Name

S-methyl hexanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGAHYLJHAOPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062417
Record name Hexanethioic acid, S-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid
Record name S-Methyl hexanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/515/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

120.00 to 122.00 °C. @ 0.00 mm Hg
Record name S-Methyl hexanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in oil and alcohol
Record name S-Methyl hexanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/515/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.829-0.834
Record name S-Methyl hexanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/515/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2432-77-1
Record name Hexanethioic acid, S-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2432-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methanethiol caproate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanethioic acid, S-methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanethioic acid, S-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-methyl hexanethioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name S-METHYL HEXANETHIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC7G128ACI
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Record name S-Methyl hexanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is notable about the odor profile of S-Methyl thiohexanoate?

A1: S-Methyl thiohexanoate possesses a complex odor profile described as "green," "floral," or "pineapple" by independent sensory evaluation panels. [, ] This makes it a potentially valuable flavoring agent in food applications.

Q2: How does the odor of S-Methyl thiohexanoate compare to other S-methyl thioesters?

A2: While S-Methyl thiohexanoate exhibits "green" and "fruity" notes, shorter chain S-methyl thioesters (2-6 carbons) are generally perceived as "cheesy." [] This suggests a relationship between the carbon chain length and the perceived odor character within this class of compounds.

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